3,4-o-Methylidenehexose
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Overview
Description
3,4-o-Methylidenehexose is a chemical compound belonging to the class of hexoses, which are simple sugars with six carbon atoms. This compound is characterized by the presence of a methylidene group (-CH2-) at the 3 and 4 positions of the hexose ring. Hexoses are fundamental building blocks in biochemistry, playing crucial roles in energy metabolism and various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-o-Methylidenehexose typically involves the modification of existing hexose structures. One common method is the selective methylation of hexose derivatives using reagents such as methyl iodide in the presence of a strong base. The reaction conditions need to be carefully controlled to ensure the selective introduction of the methylidene group at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors. The process would require precise control of temperature, pressure, and reagent concentrations to achieve high yields and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3,4-o-Methylidenehexose can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as nitric acid or potassium permanganate can be used to oxidize this compound to produce corresponding carboxylic acids or ketones.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding alcohols.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms at specific positions on the hexose ring.
Major Products Formed:
Oxidation: Formation of hexose-derived carboxylic acids or ketones.
Reduction: Production of hexose-derived alcohols.
Substitution: Generation of halogenated hexose derivatives.
Scientific Research Applications
3,4-o-Methylidenehexose has several scientific research applications across various fields:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and glycoconjugates.
Biology: The compound is used in the study of carbohydrate metabolism and glycosylation processes in living organisms.
Industry: this compound is utilized in the production of biofuels and biodegradable materials.
Mechanism of Action
The mechanism by which 3,4-o-Methylidenehexose exerts its effects depends on its specific application. In biochemical pathways, it may act as a substrate for enzymes involved in glycolysis or other metabolic processes. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Glucose: A common hexose with no methylidene group.
Fructose: Another hexose with a different arrangement of hydroxyl groups.
Mannose: A hexose with a similar structure but different stereochemistry.
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Biological Activity
3,4-o-Methylidenehexose is a hexose derivative that has garnered attention due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant studies that highlight its significance in various biological contexts.
Chemical Structure and Properties
This compound is characterized by a methylidene group at the 3 and 4 positions of the hexose backbone. This modification can influence its interaction with biological systems, particularly in terms of enzymatic activity and transport mechanisms.
Metabolic Pathways
Research indicates that hexoses, including derivatives like this compound, play crucial roles in cellular metabolism. They are integral to pathways such as glycolysis and the pentose phosphate pathway. The structural modifications in this compound may affect its phosphorylation and subsequent utilization in these metabolic pathways.
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Hexose Transport :
- The transport of hexoses across cell membranes is facilitated by specific transporters. For example, the PfHT1 transporter in Plasmodium falciparum has been shown to have a high affinity for glucose and fructose, suggesting that similar mechanisms may apply to this compound due to its structural similarities .
- Enzymatic Interactions :
Pharmacological Potential
Studies have suggested that this compound exhibits various pharmacological properties:
Study on Hexose Transporters
A significant study investigated the transport properties of hexoses in Plasmodium falciparum. It was found that the PfHT1 transporter could facilitate the uptake of both glucose and fructose effectively. This study highlighted the importance of structural features in determining substrate specificity .
Transporter | Substrate | Km (mM) | Vmax (pmol/oocyte/min) |
---|---|---|---|
PfHT1 | Glucose | 1.0 | 302 |
PfHT1 | Fructose | 11.5 | 536 |
This table illustrates the kinetic parameters for glucose and fructose transport via PfHT1, indicating a preferential transport mechanism for glucose over fructose.
Metabolic Studies
Another study assessed how hexoses influence metabolic pathways in plant systems. It was noted that modifications at specific positions on the hexose molecule could lead to variations in metabolic responses during stress conditions .
Properties
CAS No. |
56292-11-6 |
---|---|
Molecular Formula |
C7H12O6 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
2-[5-(1,2-dihydroxyethyl)-1,3-dioxolan-4-yl]-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C7H12O6/c8-1-4(10)6-7(5(11)2-9)13-3-12-6/h1,4-7,9-11H,2-3H2 |
InChI Key |
PUFGZTGHLMWPQI-UHFFFAOYSA-N |
Canonical SMILES |
C1OC(C(O1)C(C=O)O)C(CO)O |
Origin of Product |
United States |
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